molecular formula C17H14N4O B2394279 2-(4-Methylphenyl)-4-(4-pyridinyl)-5-pyrimidinecarboxamide CAS No. 400077-58-9

2-(4-Methylphenyl)-4-(4-pyridinyl)-5-pyrimidinecarboxamide

Cat. No.: B2394279
CAS No.: 400077-58-9
M. Wt: 290.326
InChI Key: JCIFUWVWMJJFBR-UHFFFAOYSA-N
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Description

2-(4-Methylphenyl)-4-(4-pyridinyl)-5-pyrimidinecarboxamide is a compound that features a pyrimidine core substituted with a 4-methylphenyl group and a 4-pyridinyl group

Preparation Methods

The synthesis of 2-(4-Methylphenyl)-4-(4-pyridinyl)-5-pyrimidinecarboxamide typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-methylbenzaldehyde with 4-pyridinecarboxamide in the presence of a base to form the intermediate, which is then cyclized to form the pyrimidine ring. Industrial production methods may involve optimized reaction conditions, such as the use of catalysts and controlled temperatures, to increase yield and purity.

Chemical Reactions Analysis

2-(4-Methylphenyl)-4-(4-pyridinyl)-5-pyrimidinecarboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound to its corresponding amine.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogenated derivatives can be formed using reagents like sodium halides.

Scientific Research Applications

2-(4-Methylphenyl)-4-(4-pyridinyl)-5-pyrimidinecarboxamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-(4-Methylphenyl)-4-(4-pyridinyl)-5-pyrimidinecarboxamide involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological context.

Comparison with Similar Compounds

Similar compounds to 2-(4-Methylphenyl)-4-(4-pyridinyl)-5-pyrimidinecarboxamide include other pyrimidine derivatives with different substituents. These compounds may share similar chemical properties but differ in their biological activities and applications. For example, 2-(4-Chlorophenyl)-4-(4-pyridinyl)-5-pyrimidinecarboxamide may have different pharmacological properties due to the presence of a chlorine atom instead of a methyl group.

Properties

IUPAC Name

2-(4-methylphenyl)-4-pyridin-4-ylpyrimidine-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O/c1-11-2-4-13(5-3-11)17-20-10-14(16(18)22)15(21-17)12-6-8-19-9-7-12/h2-10H,1H3,(H2,18,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCIFUWVWMJJFBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC=C(C(=N2)C3=CC=NC=C3)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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